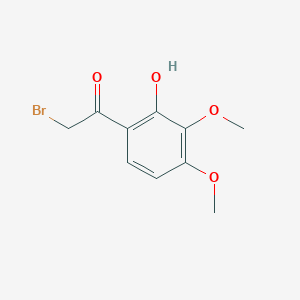

3,4-Dimethoxy-2-hydroxyphenacyl bromide

Vue d'ensemble

Description

3,4-Dimethoxy-2-hydroxyphenacyl bromide is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol . This compound is known for its unique chemical structure, which includes methoxy and hydroxy functional groups attached to a phenacyl bromide core. It is used in various scientific research applications due to its reactivity and functional properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-2-hydroxyphenacyl bromide typically involves the bromination of 3,4-dimethoxyacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination at the alpha position of the carbonyl group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethoxy-2-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Reduction: Performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Produces substituted phenacyl derivatives.

Oxidation: Yields corresponding ketones or aldehydes.

Reduction: Results in the formation of alcohols.

Applications De Recherche Scientifique

Photochemical Applications

One of the primary applications of 3,4-dimethoxy-2-hydroxyphenacyl bromide is as a photoremovable protecting group in organic synthesis. It is utilized to release biologically active molecules upon irradiation with light. This property is particularly useful in developing controlled drug delivery systems and studying biochemical pathways.

Case Study: Photochemical Release of Hydropersulfides

In a study investigating hydropersulfides (RSSH), this compound was employed as a photoprecursor. The compound demonstrated efficient release of RSSH under light exposure, which is crucial for redox biology applications. The stability of the compound in physiological conditions and its ability to release active species upon photolysis were highlighted as significant advantages for intracellular applications .

Biochemical Applications

The compound has also been explored for its potential in biochemical assays. Its ability to act as a caging group allows researchers to study the effects of specific molecules in biological systems without interference from the compounds themselves.

Case Study: Caged Compounds in Biological Research

Research has shown that caged compounds like this compound can be used to study enzyme activity and cellular processes by temporarily inhibiting or activating specific pathways. For example, caged derivatives have been synthesized to investigate the role of signaling molecules in cellular responses .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been investigated for its potential therapeutic uses. Its structural properties allow it to be modified into various derivatives that may exhibit enhanced biological activities.

Table: Potential Derivatives and Their Applications

| Derivative | Potential Application |

|---|---|

| Caged vanilloid | Pain relief and inflammation studies |

| Caged β-ecdysone | Hormonal regulation studies |

| Photosensitive polyimides | Development of smart materials |

Mécanisme D'action

The mechanism of action of 3,4-Dimethoxy-2-hydroxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxy and methoxy groups enhance the compound’s reactivity by stabilizing intermediates and transition states during chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethoxybenzaldehyde: Similar structure but lacks the bromine atom and hydroxy group.

2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group but has a different core structure.

4-Bromo-3,5-dimethoxybenzaldehyde: Similar bromine and methoxy groups but different positioning and lacks the hydroxy group.

Uniqueness

3,4-Dimethoxy-2-hydroxyphenacyl bromide is unique due to the presence of both methoxy and hydroxy groups on the phenacyl bromide core, which imparts distinct reactivity and functional properties. This combination of functional groups makes it a versatile compound for various chemical transformations and research applications .

Activité Biologique

3,4-Dimethoxy-2-hydroxyphenacyl bromide (CAS No. 18064-92-1) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a phenolic backbone with methoxy and hydroxyl substituents. The presence of these functional groups is significant for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 273.1 g/mol |

| Solubility | Soluble in organic solvents |

This compound primarily acts through the inhibition of specific enzymes involved in various biochemical pathways. Notably, it has been shown to inhibit steroid sulfatase enzymes, which play a crucial role in the metabolism of steroid hormones. This inhibition can lead to altered hormonal levels and may have implications in treating hormone-dependent conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/ml |

| Escherichia coli | 20 µg/ml |

| Pseudomonas aeruginosa | 25 µg/ml |

The compound's activity is comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis (programmed cell death) and inhibits cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours.

Research Findings

- Inhibition of Steroid Sulfatase : Research indicates that the compound interacts with the active site of steroid sulfatase enzymes, leading to significant inhibition. This action may contribute to its anticancer effects by modulating estrogen levels in hormone-sensitive tumors.

- Synergistic Effects : Studies have investigated the potential synergistic effects of combining this compound with other chemotherapeutic agents. Results suggest enhanced efficacy when used alongside established drugs like doxorubicin.

- Toxicity Studies : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are needed to evaluate long-term effects and potential side effects.

Propriétés

IUPAC Name |

2-bromo-1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-4-3-6(7(12)5-11)9(13)10(8)15-2/h3-4,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLODFNLYTIPCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CBr)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.